molecular formula C16H12N2O2S B2957095 (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one CAS No. 1975149-14-4

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Cat. No.: B2957095
CAS No.: 1975149-14-4
M. Wt: 296.34
InChI Key: ONXRJTTYHNJAHR-UVTDQMKNSA-N
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Description

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is a synthetic derivative of the 4-thiazolidinone heterocyclic scaffold, a class of compounds recognized as privileged structures in modern medicinal chemistry due to their diverse pharmacological profiles . This compound features a 5-arylidene substitution and a phenylimino group at the 4-position, structural motifs commonly associated with significant biological activity. The (Z) configuration of the exocyclic double bonds at the 4 and 5 positions is typical for such derivatives and can influence the compound's binding affinity to biological targets . Thiazolidinone derivatives are extensively investigated for their potential to inhibit various enzymes. Specifically, 5-arylidene-4-thiazolidinones have been identified as inhibitors of protein tyrosine phosphatases, including PTP-1B, a key negative regulator of insulin signaling, making them attractive candidates for antidiabetic drug discovery research . Related compounds also show promise in inhibiting other enzymes such as lipoxygenase , and certain derivatives function by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype, which plays a central role in glucose and lipid metabolism . The presence of both the 4-hydroxybenzylidene and phenylimino groups in this molecule suggests it is a valuable chemical tool for probing these and other biological mechanisms in a research setting. This product is offered For Research Use Only. It is intended for laboratory research and chemical synthesis applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with their institution's chemical safety protocols.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXRJTTYHNJAHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate α-haloketone to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve acidic or basic catalysts.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 4-(phenylamino)thiazolidin-2-one.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound’s synthesis likely follows methods similar to and , where acetic acid and sodium acetate mediate condensation. High yields (e.g., 100% for 7a ) suggest robust protocols for such derivatives.
  • Thermal Stability : Analogues with nitro (7k) or chloro (7l) substituents exhibit melting points >300°C , indicating superior thermal stability compared to the target compound (data unavailable).

Key Observations :

  • Potency: Compound 3e (IC₅₀ = 0.028 µM) demonstrates that the 4-hydroxybenzylidene group enhances DYRK1A inhibition, likely through hydrogen bonding . The target compound shares this moiety but replaces the thioxo group with phenylimino, which may alter binding kinetics.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7k ) reduce solubility and may hinder bioavailability, whereas electron-donating groups (e.g., methoxy in 7j ) improve interaction with hydrophobic kinase pockets.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding : The 4-hydroxy group in the target compound and 3e facilitates interactions with kinase active sites, as seen in DYRK1A inhibition .

Biological Activity

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure with specific substitutions that contribute to its biological activity. The molecular formula is C10H9NOSC_{10}H_{9}NOS, and it has a molecular weight of approximately 221.23 g/mol. The presence of the hydroxybenzylidene and phenylimino groups is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidine derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a study on related thiazolidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and CACO-2 (colon cancer) when treated with micromolar concentrations of the compound .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis, ROS modulation
CACO-230Cell cycle arrest, inhibition of proliferation

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. The compound has been shown to reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective effect against oxidative stress . This property may contribute to its anticancer effects by mitigating oxidative damage to cellular components.

Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory properties. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, the compound has been reported to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation .

Table 2: Anti-inflammatory Activity

AssayResult
COX-2 InhibitionIC50 = 15 µM
TNF-α InhibitionSignificant reduction

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Results indicate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison with Ampicillin
Staphylococcus aureus32Similar
Escherichia coli16Superior

Case Studies

  • Case Study on Anticancer Mechanisms : A recent study focused on the mechanism of action of related thiazolidine compounds demonstrated their ability to activate caspase pathways leading to apoptosis in cancer cells. The study highlighted the role of ROS in mediating these effects .
  • Clinical Relevance : Research into the structure-activity relationship (SAR) of thiazolidine derivatives suggests that modifications to the phenylimino group significantly enhance anticancer potency. This finding underscores the importance of chemical structure in drug design .

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